Cas no 88941-49-5 ((4-Chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol)
(4-Chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, 4-chloro-a-[4-(1H-imidazol-1-yl)phenyl]-
- (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol
- IFGUZODIMGJQLR-UHFFFAOYSA-N
- alpha-(4-chlorophenyl)-4-(1-imidazolyl)benzenemethanol
- (4-Chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol
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- Inchi: 1S/C16H13ClN2O/c17-14-5-1-12(2-6-14)16(20)13-3-7-15(8-4-13)19-10-9-18-11-19/h1-11,16,20H
- InChI Key: IFGUZODIMGJQLR-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C1C=CC(=CC=1)N1C=NC=C1)O
Computed Properties
- Exact Mass: 284.072
- Monoisotopic Mass: 284.072
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38
(4-Chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | MS-2931-1MG |
(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol |
88941-49-5 | >90% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | MS-2931-5MG |
(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol |
88941-49-5 | >90% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | MS-2931-10MG |
(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol |
88941-49-5 | >90% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | MS-2931-20MG |
(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol |
88941-49-5 | >90% | 20mg |
£76.00 | 2023-04-18 | |
| Key Organics Ltd | MS-2931-50MG |
(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol |
88941-49-5 | >90% | 50mg |
£102.00 | 2025-02-08 | |
| Key Organics Ltd | MS-2931-100MG |
(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol |
88941-49-5 | >90% | 100mg |
£146.00 | 2025-02-08 |
(4-Chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on (4-Chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol
Introduction to (4-Chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol (CAS No. 88941-49-5)
(4-Chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With a CAS number of 88941-49-5, this compound represents a fascinating intersection of structural complexity and potential biological activity. Its molecular structure, featuring a 4-chlorophenyl group and a 4-(1H-imidazol-1-yl)phenyl moiety, suggests a high degree of specificity that could be leveraged in the development of novel therapeutic agents.
The compound's unique framework, characterized by an aromatic ring system linked to an imidazole ring, has prompted extensive investigation into its pharmacological properties. Recent studies have highlighted the importance of such structures in modulating various biological pathways, particularly those involving enzyme inhibition and receptor interaction. The presence of the 4-chlorophenyl substituent is particularly noteworthy, as chlorinated aromatic compounds are frequently explored for their enhanced binding affinity and metabolic stability.
In the context of contemporary pharmaceutical research, (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol has been studied for its potential role in addressing a range of therapeutic challenges. One of the most promising areas of investigation has been its interaction with enzymes involved in inflammation and oxidative stress. Preliminary in vitro studies have demonstrated that this compound exhibits inhibitory activity against several key enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central to the inflammatory response, making them attractive targets for developing anti-inflammatory therapies.
The imidazole ring in the molecular structure of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol is another critical feature that has drawn interest from researchers. Imidazole derivatives are well-documented for their ability to interact with a variety of biological targets, including histamine receptors and metalloproteinases. The specific arrangement of atoms within this moiety allows for precise tuning of electronic properties, which can be optimized to enhance binding affinity and selectivity. This has led to several derivatives being explored as potential drugs for conditions such as allergies, cancer, and neurodegenerative diseases.
Recent advances in computational chemistry have further accelerated the study of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol. Molecular modeling techniques have enabled researchers to predict how this compound might interact with biological targets at an atomic level. These simulations have provided valuable insights into the compound's binding mode and have helped identify key structural features that contribute to its observed pharmacological activity. Such computational approaches are increasingly integral to drug discovery pipelines, allowing for the rapid screening of large libraries of compounds for potential therapeutic applications.
The synthesis of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol presents unique challenges due to its complex aromatic system. However, recent developments in synthetic methodologies have made it more feasible to produce this compound in multiigram quantities. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the intricate carbon-carbon bonds present in its structure. These advances in synthetic chemistry have opened up new possibilities for exploring its pharmacological potential.
In addition to its biological activity, (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol has also been studied for its physicochemical properties. These properties are crucial for determining how a drug behaves within the body, including its solubility, stability, and distribution. For instance, the presence of both polar and non-polar regions in its structure suggests that it may exhibit good solubility in both aqueous and lipid environments, which could be advantageous for oral or transdermal delivery systems.
The compound's potential applications extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and materials science due to its unique chemical properties. For example, derivatives of this compound have shown promise as intermediates in the synthesis of novel polymers with enhanced mechanical strength and thermal stability. This interdisciplinary approach highlights the broad utility of such specialized organic compounds.
As research continues to unfold, (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol is poised to play a significant role in advancing our understanding of molecular interactions and therapeutic interventions. The combination of its structural complexity and observed biological activity makes it a compelling candidate for further investigation. Future studies will likely focus on optimizing its pharmacological profile through structural modifications and exploring new synthetic routes to improve yield and purity.
The integration of cutting-edge technologies such as artificial intelligence (AI) into drug discovery is also expected to enhance the study of this compound. AI-driven platforms can analyze vast datasets rapidly, identifying patterns and correlations that might not be apparent through traditional experimental methods. This approach could accelerate the identification of novel derivatives with improved therapeutic properties.
In conclusion, (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol represents a promising avenue in pharmaceutical research due to its unique molecular structure and potential biological activity. Its investigation across various therapeutic areas underscores the importance of specialized organic compounds in addressing complex medical challenges. As research progresses, this compound is likely to contribute significantly to advancements in drug development and materials science.
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